molecular formula C10H16O B12302242 1-Hydroxyadamantane-d15

1-Hydroxyadamantane-d15

Cat. No.: B12302242
M. Wt: 167.32 g/mol
InChI Key: VLLNJDMHDJRNFK-BXSQCBKHSA-N
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Description

1-Hydroxyadamantane-d15 is a deuterated derivative of 1-Hydroxyadamantane, also known as 1-Adamantanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D15OH, and it is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyadamantane-d15 can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyadamantane-d15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adamantanone.

    Reduction: Reduction reactions can convert it back to adamantane derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Adamantanone: Formed through oxidation.

    Adamantane Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

1-Hydroxyadamantane-d15 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in antiviral and neuroprotective therapies.

    Industry: Utilized in the production of high-performance polymers and lubricants due to its thermal stability.

Mechanism of Action

The mechanism of action of 1-Hydroxyadamantane-d15 involves its interaction with molecular targets and pathways:

    Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity.

    Pathways: It can modulate pathways involved in oxidative stress and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-Hydroxyadamantane-d15 can be compared with other similar compounds:

Properties

Molecular Formula

C10H16O

Molecular Weight

167.32 g/mol

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol

InChI

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

VLLNJDMHDJRNFK-BXSQCBKHSA-N

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)O

Origin of Product

United States

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